molecular formula C9H13Cl2N3 B3096479 [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1284226-43-2

[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Cat. No. B3096479
CAS RN: 1284226-43-2
M. Wt: 234.12
InChI Key: CXQAMYUAKXPZLR-UHFFFAOYSA-N
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Description

“[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride” is a unique chemical provided to early discovery researchers . It is a solid substance and is part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H . This indicates that the compound has a molecular weight of 234.13 and consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 234.13 . Its InChI code is 1S/C9H11N3.2ClH/c1-7-2-3-12-6-8 (5-10)11-9 (12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

This compound plays a crucial role in the synthesis of imidazo[1,2-a]pyridines . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Medicinal Chemistry

Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They exhibit properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis .

Inhibitors and Blockers

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . For instance, it is present in zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Fluorescence Sensors and Laser Dyes

Due to their properties, imidazo[1,2-a]pyridines have found broad application as fluorescence sensors and laser dyes .

Anticancer Activity

In recent studies, a novel series of imidazo[1,2-a]pyridine derivatives have been designed that acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) . The safety pictograms associated with it are GHS07 . The precautionary statements include P305 + P351 + P338 . It is recommended to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of [(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the imidazo[1,2-a]pyridine core is a key structural motif in many biologically active compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to be involved in various biological activities, suggesting that they may affect multiple pathways . More research is needed to elucidate the specific pathways and their downstream effects influenced by this compound.

properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQAMYUAKXPZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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